6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide
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Overview
Description
6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide is a complex organic compound with the molecular formula C24H25N3O2.
Preparation Methods
The synthesis of 6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide involves several steps. One common method starts with the preparation of 2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives. These derivatives are then reacted with nicotinic acid or its derivatives under specific conditions to form the final compound .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the nicotinamide moiety, using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide involves its interaction with the 5-HT2C receptor. By binding to this receptor, the compound modulates the receptor’s activity, leading to various physiological effects. The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation, appetite control, and other functions .
Comparison with Similar Compounds
6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide can be compared with other similar compounds, such as:
2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Nicotinamide derivatives: These compounds have the nicotinamide moiety but may lack the benzo[d]azepine structure.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its selective activity and potential therapeutic applications .
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
6-[[3-(2-phenylethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c25-24(28)21-7-9-23(26-17-21)29-22-8-6-19-11-14-27(15-12-20(19)16-22)13-10-18-4-2-1-3-5-18/h1-9,16-17H,10-15H2,(H2,25,28) |
InChI Key |
QHPKEJWCUQHXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=C1C=CC(=C2)OC3=NC=C(C=C3)C(=O)N)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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